molecular formula C14H14N4 B1272718 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine CAS No. 356522-39-9

2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine

Cat. No.: B1272718
CAS No.: 356522-39-9
M. Wt: 238.29 g/mol
InChI Key: DDBIKFYWRHCKQT-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-amine (CAS 356522-39-9) is a high-purity chemical compound supplied for advanced pharmaceutical and agrochemical research. This molecule features a hybrid structure combining a quinoline scaffold with a pyrazole moiety, a combination known to be of significant interest in developing new bioactive agents . The pyrazole ring is a privileged pharmacophore in medicinal chemistry with a well-established, extensive therapeutic profile . Pyrazole-containing compounds are frequently investigated for their anti-inflammatory and anticancer properties, with several molecules like crizotinib and pyrazofurin already in clinical use . Furthermore, recent scientific literature highlights that chimeric azole-azine derivatives, particularly those with pyrazolo-quinoline skeletons, demonstrate powerful and promising antifungal activity, providing a compelling research direction for this compound . Researchers value this specific compound as a key synthetic intermediate or a core structural element in the design and discovery of new therapeutic candidates. Its mechanism of action in biological assays is likely multifaceted and target-specific, potentially involving the inhibition of key enzymes or disruption of cellular processes in pathogenic fungi or cancer cell lines, consistent with its structural relatives . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)quinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4/c1-9-8-10(2)18(17-9)13-7-6-11-4-3-5-12(15)14(11)16-13/h3-8H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBIKFYWRHCKQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(C=CC=C3N)C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385858
Record name 2-(3,5-dimethylpyrazol-1-yl)quinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356522-39-9
Record name 2-(3,5-dimethylpyrazol-1-yl)quinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Procedure:

  • Synthesis of 8-Aminoquinoline Hydrazine Derivative :

    • 8-Aminoquinoline is treated with hydrazine hydrate in ethanol under reflux to yield 8-hydrazinylquinoline.
    • Example: Reacting 7,8-dimethylquinoline-2,4-diol with hydrazine hydrate produces 4-hydrazinyl-7,8-dimethylquinolin-2-ol.
  • Cyclization with 2,4-Pentanedione :

    • The hydrazine intermediate reacts with acetylacetone (2,4-pentanedione) in ethanol or acetic acid at 80–100°C for 4–6 hours.
    • Mechanism: The diketone undergoes nucleophilic attack by hydrazine, followed by cyclodehydration to form the pyrazole ring.

Reaction Equation :
$$
\text{8-Hydrazinylquinoline} + \text{CH}3\text{COCH}2\text{COCH}3 \xrightarrow{\text{EtOH, Δ}} \text{2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-amine} + \text{H}2\text{O}
$$

Optimization Notes :

  • Yields improve with catalytic acetic acid (70–85%).
  • Solvent choice (e.g., ethanol vs. DMF) affects reaction rate and purity.

One-Pot Synthesis via Nickel-Mediated Coupling

A metal-assisted one-pot method enables simultaneous quinoline functionalization and pyrazole incorporation. This route, adapted from nickel complex syntheses, offers scalability.

Procedure:

  • Reagent Preparation :

    • 8-Aminoquinoline, 3,5-dimethylpyrazole, and nickel halides (e.g., NiCl₂) are combined in a molar ratio of 1:1:1.
  • Reaction Conditions :

    • The mixture is heated at 60–80°C in acetonitrile for 12–24 hours under inert atmosphere.
    • Nickel acts as a Lewis acid, facilitating C–N bond formation between quinoline and pyrazole.

Key Data :

Parameter Value
Yield 65–75%
Reaction Time 18 hours
Temperature 70°C
Solvent Acetonitrile

Advantages :

  • Avoids multi-step isolation of intermediates.
  • Compatible with diverse pyrazole substituents.

Nucleophilic Aromatic Substitution (SNAr)

This method introduces the pyrazole moiety via displacement of a leaving group (e.g., halogen) on the quinoline core.

Procedure:

  • Synthesis of 8-Amino-2-chloroquinoline :

    • 8-Aminoquinoline is chlorinated at position 2 using POCl₃ or SOCl₂.
  • Substitution with 3,5-Dimethylpyrazole :

    • The chlorinated intermediate reacts with 3,5-dimethylpyrazole in the presence of K₂CO₃ or NaH in DMF at 120°C.

Reaction Equation :
$$
\text{8-Amino-2-chloroquinoline} + \text{3,5-Dimethylpyrazole} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{Target Compound} + \text{KCl}
$$

Optimization Notes :

  • Use of phase-transfer catalysts (e.g., TBAB) increases yields to 80–90%.
  • Microwave irradiation reduces reaction time to 1–2 hours.

Schiff Base Formation and Reduction

A two-step approach involving Schiff base intermediates allows precise control over regiochemistry.

Procedure:

  • Schiff Base Synthesis :

    • 8-Aminoquinoline reacts with 3,5-dimethylpyrazole-1-carbaldehyde in ethanol under reflux to form an imine.
  • Reduction :

    • The imine is reduced using NaBH₄ or H₂/Pd-C to yield the final amine.

Key Data :

Step Conditions Yield
Schiff Base Formation EtOH, 78°C, 6 hours 70%
Reduction NaBH₄, MeOH, 0°C 85%

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Cyclocondensation 70–85 ≥95 High regioselectivity Multi-step purification required
One-Pot Nickel-Mediated 65–75 90 Scalable, fewer steps Requires metal removal
SNAr 80–90 ≥98 Rapid under microwave Harsh conditions (high temp)
Schiff Base Reduction 60–70 90 Mild conditions Lower overall yield

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Recent studies have indicated that 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine exhibits promising anticancer activity. Research has demonstrated its effectiveness against various cancer cell lines, highlighting its role as a potential chemotherapeutic agent.

Mechanism of Action
The compound is believed to inhibit specific kinases involved in cancer cell proliferation. For instance, it has shown to inhibit the growth of breast cancer cells by targeting the PI3K/Akt signaling pathway, which is crucial for cell survival and growth.

Case Study: In Vitro Studies
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 15 µM, indicating potent activity .

Agricultural Science Applications

Pesticidal Activity
The compound has also been investigated for its pesticidal properties. Its effectiveness against various pests suggests potential use as an environmentally friendly pesticide.

Field Trials
Field trials conducted on crops such as maize and soybeans showed that application of this compound resulted in a notable decrease in pest populations without adversely affecting beneficial insects. The reduction in pest density was recorded at approximately 40% over untreated plots .

Material Science Applications

Polymer Additives
In material science, this compound is being explored as an additive in polymer formulations to enhance thermal stability and mechanical properties.

Performance Testing
Testing of polymer composites containing the compound showed improved tensile strength and thermal degradation temperatures compared to standard formulations. For example, a composite with 5% of the compound exhibited a 20% increase in tensile strength relative to the control .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-715Inhibition of PI3K/Akt pathway
HeLa12Induction of apoptosis via caspase activation

Table 2: Pesticidal Efficacy in Field Trials

CropPest TypeReduction (%)Control Treatment
MaizeAphids40None
SoybeansLeafhoppers35None

Table 3: Mechanical Properties of Polymer Composites

Composite CompositionTensile Strength (MPa)Thermal Degradation Temperature (°C)
Control30250
With 5% Compound36270

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of the target, depending on the specific biological pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinoline Family

Key structural analogues include derivatives listed in the Combi-Blocks quinoline catalog (). These compounds share the quinoline backbone but differ in substituents, which critically influence their physicochemical and functional properties.

Table 1: Comparative Overview of Quinoline Derivatives
Compound Name (Catalog ID) Key Substituents CAS Number Molecular Features
2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine (QZ-3413) 2-(3,5-dimethylpyrazole), 8-amine 356522-39-9 Polar amine group; pyrazole with methyl substituents
6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride (QY-4511) 4-carbonyl chloride, 2-(4-propylphenyl), 6,8-dimethyl 1160255-01-5 Electron-withdrawing carbonyl chloride; lipophilic propylphenyl group
N-(4,6-Dimethylpyrimidin-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboximidamide (QY-0473) Dihydroisoquinoline, pyrimidinyl-carboximidamide 332382-72-6 Carboximidamide linker; pyrimidine substituent

Key Differences and Implications

Substituent Effects on Reactivity and Solubility: The 8-amine group in QZ-3413 increases polarity compared to QY-4511, which has a reactive carbonyl chloride group. This makes QZ-3413 more soluble in polar solvents like water or ethanol, whereas QY-4511 is likely more reactive in nucleophilic acyl substitution reactions .

Functional Group Diversity :

  • QY-0473 features a carboximidamide linker and a pyrimidine ring, enabling diverse hydrogen-bonding interactions. In contrast, QZ-3413’s pyrazole moiety offers two nitrogen atoms capable of coordinating metal ions or forming hydrogen bonds, making it suitable for catalysis or metallodrug design .

This suggests that QZ-3413 may be synthesized via similar heterocyclic coupling strategies .

Biological Activity

2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, summarizing key findings from various studies, including its anticancer properties and antibacterial effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H12N4\text{C}_{13}\text{H}_{12}\text{N}_4

This compound features a quinoline core substituted with a pyrazole moiety, which is known to enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies and Findings

  • Cytotoxicity Assays :
    • In a study by Bouabdallah et al., derivatives similar to this compound were tested against several cancer cell lines including Hep-2 and P815. The results indicated an IC50 of 3.25 mg/mL against Hep-2 cells, suggesting substantial cytotoxic potential .
  • Mechanistic Insights :
    • Research indicates that compounds with similar structures may induce apoptosis in cancer cells through various mechanisms such as inhibition of cell cycle progression and modulation of signaling pathways associated with cell survival .
  • Growth Inhibition :
    • The compound exhibited growth inhibition in MCF7 (breast cancer), SF-268 (glioma), and NCI-H460 (lung cancer) cell lines with GI50 values reported at 3.79 µM, 12.50 µM, and 42.30 µM respectively .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Assays

  • Minimum Inhibitory Concentration (MIC) :
    • Compounds related to this structure were screened for antibacterial activity using the well diffusion method on Mueller Hinton agar. Notably, some derivatives demonstrated MIC values as low as 5 µg/mL against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Mechanism of Action :
    • Molecular docking studies suggest that these compounds may inhibit bacterial DNA synthesis by fitting into the active sites of target proteins involved in DNA replication .

Comparative Biological Activity Table

Activity TypeCell Line/PathogenIC50/MIC ValueReference
AnticancerMCF73.79 µM
AnticancerSF-26812.50 µM
AnticancerNCI-H46042.30 µM
AntibacterialMRSA5 µg/mL
AntibacterialE. coliModerate activity

Q & A

Basic: How can the molecular structure of 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-amine be experimentally validated?

Methodological Answer:
The three-dimensional structure can be confirmed using single-crystal X-ray diffraction (SC-XRD) . For example, a related quinoline-pyrazole derivative was crystallized in a monoclinic system (space group Cc), with unit cell parameters a = 24.5792(6) Å, b = 7.5795(2) Å, and c = 8.3072(2) Å . Data collection with a Bruker Kappa APEXII DUO CCD X-ray diffractometer and refinement using SHELXL (R = 0.032, wR = 0.081) ensures accuracy . Hydrogen bonding (N–H⋯O, O–H⋯N) and torsional angles (e.g., 81.62° between pyrazole and quinoline planes) further validate structural features .

Advanced: What strategies resolve contradictions in spectroscopic data during synthesis?

Methodological Answer:
Discrepancies in NMR or FTIR spectra (e.g., unexpected peaks or shifts) require cross-validation with complementary techniques. For example:

  • NMR : Compare experimental 1^1H/13^13C spectra with density functional theory (DFT)-predicted chemical shifts.
  • FTIR : Analyze functional groups (e.g., C=O at ~1660 cm1^{-1}) against reference libraries .
  • HRMS : Confirm molecular ion peaks ([M+H]+^+) with theoretical mass calculations (e.g., ±0.001 Da tolerance) .
    For unresolved conflicts, recrystallization or chromatography (e.g., silica gel column, Rf_f = 0.88–0.91) may isolate pure isomers .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:
While specific hazards for this compound are not fully documented, structurally similar pyrazole derivatives (e.g., 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine) require:

  • PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis (due to amine volatility; boiling point ~235°C) .
  • Storage : Inert atmosphere (N2_2) at 2–8°C to prevent degradation .

Advanced: How does the compound coordinate with transition metals, and how can this be experimentally characterized?

Methodological Answer:
The pyrazole and quinoline moieties act as multidentate ligands , coordinating via nitrogen donors. To study this:

  • Synthesis : React with metal salts (e.g., CuCl2_2, Ni(NO3_3)2_2) in ethanol/water under reflux.
  • Characterization :
    • UV-Vis : Monitor ligand-to-metal charge transfer (LMCT) bands.
    • Magnetic susceptibility : Determine metal oxidation states.
    • SC-XRD : Resolve coordination geometry (e.g., octahedral vs. square planar) .
      For example, analogous pyrazole derivatives form stable complexes with Cu(II), validated by bond lengths (Cu–N = 1.95–2.10 Å) .

Advanced: How can hydrogen-bonding networks in crystalline forms influence material properties?

Methodological Answer:
Hydrogen bonds (e.g., N–H⋯O, O–H⋯N) in the crystal lattice dictate packing motifs and stability. For instance, chains along the c-axis in related compounds enhance thermal stability (Tdec_{dec} > 200°C) . Use Mercury software to visualize supramolecular interactions:

  • Generate Hirshfeld surfaces to quantify intermolecular contacts.
  • Overlay multiple structures to compare packing efficiency .
    This analysis informs applications in catalysis or supramolecular assembly.

Basic: What chromatographic methods optimize purification of synthetic intermediates?

Methodological Answer:

  • TLC : Use silica gel plates with methanol:acetone (6:4) for Rf_f monitoring (target Rf_f = 0.88–0.91) .
  • Column Chromatography : Employ gradient elution (hexane → ethyl acetate) for polar impurities.
  • HPLC : C18 columns with acetonitrile/water (0.1% TFA) for enantiomeric resolution .

Advanced: How do computational methods complement experimental data in studying tautomerism?

Methodological Answer:
Pyrazole-amino tautomerism can be modeled using:

  • DFT : Calculate Gibbs free energy differences (ΔG) between tautomers at the B3LYP/6-311++G(d,p) level.
  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. H2_2O) on equilibrium .
    Compare results with experimental 1^1H NMR (e.g., absence of NH2_2 peaks at δ ~5 ppm) to validate dominant tautomers .

Basic: What spectroscopic techniques confirm the absence of byproducts?

Methodological Answer:

  • 1^1H NMR : Check for residual protons (e.g., unreacted amines at δ 1.5–2.5 ppm).
  • LC-MS : Detect low-abundance impurities ([M+H]+^+ ±14 Da for methyl/hydroxyl adducts) .
  • Elemental Analysis : Validate purity (>95%) via C/H/N percentages (e.g., C14_{14}H16_{16}N6_6O2_2 requires C = 54.54%, H = 5.23%, N = 27.26%) .

Advanced: How can ligand modifications enhance catalytic activity in metal complexes?

Methodological Answer:

  • Steric Tuning : Introduce bulky substituents (e.g., cyclopropyl) to modulate metal coordination geometry.
  • Electronic Tuning : Attach electron-withdrawing groups (e.g., -NO2_2) to pyrazole to increase Lewis acidity .
  • Activity Assays : Test catalytic efficiency in Suzuki-Miyaura coupling (e.g., Pd complexes) via GC-MS yield analysis .

Advanced: What strategies mitigate crystallographic disorder in SC-XRD analysis?

Methodological Answer:

  • Data Collection : Use low-temperature (100 K) settings to reduce thermal motion.
  • Refinement : Apply SHELXL restraints (e.g., SIMU, DELU) for disordered regions.
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
    For example, a related quinoline derivative showed improved R-factors (ΔR = 0.02) after disorder correction .

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